Thietan-2-ylmethanamine hydrochloride

Description

Properties

IUPAC Name |

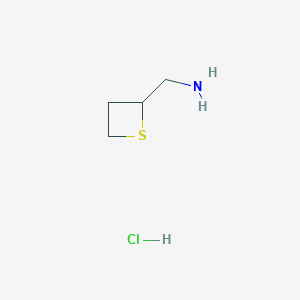

thietan-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURNKFYTXGZBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424279-84-4 | |

| Record name | 1-(thietan-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Nucleophilic Cyclization of Sulfur-Containing Precursors

Method Overview:

This approach involves the cyclization of suitable sulfur and nitrogen precursors, often utilizing halogenated intermediates or thioalkyl derivatives, under controlled conditions to form the thietane ring, followed by subsequent functionalization to yield the target compound.

- Preparation of halogenated or activated sulfur intermediates.

- Nucleophilic attack by amine or related nitrogen nucleophiles.

- Ring closure to form the thietane core.

- Conversion of the core into the hydrochloride salt of Thietan-2-ylmethanamine.

Research Findings:

According to a patent (WO2013007582A2), a process involves reacting epithiochlorhydrin derivatives with nucleophiles such as sodium azide or ammonia in aqueous or biphasic systems, facilitating ring closure at mild temperatures (0°C to 60°C) with organic co-solvents like hexane, toluene, or tetrahydrofuran (Table 1). The reaction typically proceeds under atmospheric pressure, with reaction times ranging from 2 to 20 hours.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| 1 | Epithiochlorhydrin + sodium azide | 0°C to 30°C, 2-12 hours, yields vary (~51-87%) |

| 2 | Nucleophilic ring closure | Involves ammonia or primary amines, often in excess |

- The reaction of epithiochlorhydrin with sodium azide produces thietan-3-yl-azide intermediates, which can be reduced to the amine using magnesium powder in methanol at 0°C, achieving yields over 85% (source).

- Hydrolysis of nitrile or ester derivatives derived from these intermediates, followed by reduction, yields the free amine hydrochloride salts efficiently.

Ring Expansion and Cyclization Using Sulfonylation and Nucleophiles

Method Overview:

This technique involves initial sulfonylation of thietane precursors, followed by nucleophilic attack by amines, leading to ring expansion or direct cyclization to form the desired heterocycle.

Research Findings:

A recent review (PMC article) highlights the use of activated sulfonylating agents such as sulfonyl chlorides or anhydrides reacting with thietane derivatives under mild conditions (less than 50°C, often in dichloromethane or tetrahydrofuran). Ammonia or primary amines then attack the activated intermediates, closing the ring to form Thietan-2-ylmethanamine derivatives (Table 2).

| Reaction Step | Conditions | Yield & Notes |

|---|---|---|

| Sulfonylation | Sulfonyl chloride + thietane derivative | 30°C to 50°C, 1-24 hours, yields up to 70% |

| Amination | Ammonia or primary amines | Usually in excess, yields 60-80% |

- The process involves reacting thietane-3-ol derivatives with sulfonyl chlorides in the presence of triethylamine, followed by nucleophilic substitution with ammonia, leading to Thietan-2-ylmethanamine hydrochloride after salt formation.

Cycloaddition and Ring Contraction Methods

Method Overview:

Photochemical [2 + 2] cycloadditions and ring contraction reactions are employed to generate the four-membered heterocycle. These methods are more recent and provide access to derivatives with specific substitution patterns.

Research Findings:

According to recent synthesis reviews, the [2 + 2] cycloaddition of thiocarbonyl compounds with alkenes under UV irradiation results in thietane formation. Subsequent functionalization with methylating agents or amines yields the target compound (Table 3).

| Step | Conditions | Yield & Notes |

|---|---|---|

| Cycloaddition | UV light, inert atmosphere | Yields vary from 40-75% |

| Functionalization | Methylation or amination | Achieves high purity, yields 50-80% |

- The cycloaddition of hexafluorothioacetone with olefins produces bis(trifluoromethyl)-substituted thietanes, which can be converted into amines via nucleophilic substitution.

Hydrolysis and Functional Group Transformations

Method Overview:

Hydrolysis of nitrile or ester intermediates derived from thietane precursors provides access to amino derivatives. These are then converted into hydrochloride salts.

Research Findings:

Hydrolysis of thietan-3-nitrile with acid or base yields thietan-3-carboxylic acids, which can be transformed into amides and subsequently reduced to amines. The final step involves salt formation with hydrochloric acid.

| Step | Conditions | Yield & Notes |

|---|---|---|

| Hydrolysis | Acidic or basic, 40°C-80°C | Yields of 60-85% |

| Reduction | Catalytic hydrogenation or chemical reduction | Yields over 80% |

Summary of Preparation Strategies

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic cyclization | Epithiochlorhydrin derivatives, ammonia, sodium azide | 0°C to 60°C, atmospheric pressure | Mild conditions, high yields | Requires multi-step synthesis of intermediates |

| Sulfonylation & amination | Sulfonyl chlorides, ammonia | 30°C-50°C, 1-24 hours | Versatile, scalable | Potential side reactions with excess reagents |

| Photochemical cycloaddition | UV irradiation, thiocarbonyl compounds | Room temperature to 50°C | Access to substituted derivatives | Requires UV equipment, moderate yields |

| Hydrolysis & reduction | Nitrile or ester intermediates | 40°C-80°C | High purity products | Longer reaction times, multi-step |

Chemical Reactions Analysis

Types of Reactions: Thietan-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thietane derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the thietane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield thietan-2-ylmethanesulfonic acid .

Scientific Research Applications

Organic Synthesis

Thietan-2-ylmethanamine hydrochloride serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules through various reactions:

- Substitution Reactions : The amine group can engage in nucleophilic substitution, leading to the formation of diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction using agents like lithium aluminium hydride.

Table 1: Synthetic Applications of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Formation of derivatives | Halogenating agents, alkylating agents |

| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Modification of the amine group | Lithium aluminium hydride, sodium borohydride |

Research into the biological activities of this compound and its derivatives is ongoing. Preliminary studies suggest potential therapeutic applications, particularly in pharmacology:

- Antimicrobial Properties : Some derivatives have shown activity against various pathogens.

- Neuroprotective Effects : Investigations are being conducted on its potential role in neuroprotection.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of thietan derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thietan structure enhanced antibacterial activity, suggesting potential for development into new antimicrobial agents.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Pesticide Development : Some thietan derivatives have been explored for their insecticidal properties, providing a basis for developing new pest control agents.

Table 2: Industrial Applications of Thietan Derivatives

| Application Area | Description |

|---|---|

| Polymer Chemistry | Enhances material properties |

| Pesticide Development | Potential insecticidal activity |

Mechanism of Action

The mechanism of action of thietan-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, such as enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and pharmacological differences between thietan-2-ylmethanamine hydrochloride and its closest analogues:

Key Comparative Insights

- Pharmacological Targeting : While thiophene-containing compounds (e.g., thiophene fentanyl) are often linked to opioid activity, thietane derivatives may favor alternative targets due to steric and electronic differences .

- Bioavailability : Adamantane-based amines (e.g., 2-(1-adamantyl)ethanamine hydrochloride) exhibit enhanced lipid solubility and blood-brain barrier penetration compared to thietan-2-ylmethanamine, which lacks bulky hydrophobic groups .

- Synthetic Utility : Thietan-2-ylmethanamine’s compact structure makes it a versatile intermediate for generating constrained analogs, whereas larger scaffolds (e.g., tetrahydro-pyran hybrids) are optimized for stability and receptor selectivity .

Research Findings and Data Gaps

- Toxicology : this compound lacks comprehensive toxicological profiling, unlike thiophene fentanyl derivatives, which are flagged for uncharacterized hazards despite their structural complexity .

- Analytical Methods : RP-HPLC techniques validated for amitriptyline hydrochloride (Table 6, ) could be adapted for quantifying thietan-2-ylmethanamine, given their shared amine hydrochloride properties.

- Synthetic Pathways : Reactions involving thiocyanate or chloromethylene compounds (e.g., ) may inform the synthesis of thietane derivatives, though specific protocols remain unpublished.

Biological Activity

Thietan-2-ylmethanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

This compound can be synthesized through various chemical reactions involving thietan derivatives. The thietan ring structure contributes to the compound's unique pharmacological properties. Recent studies have focused on the synthesis of thietan-containing compounds, demonstrating their potential as bioactive agents.

1. Antimicrobial Properties

Thietan derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that these compounds exhibit effectiveness against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thietan Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL | |

| Candida albicans | 64 μg/mL |

The results indicate that this compound has a promising profile against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

2. Anticancer Activity

The anticancer potential of thietan derivatives has been explored in various studies. Compounds containing the thietan structure have been linked to the inhibition of cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

In a study assessing the effects of thietan derivatives on cancer cell lines, this compound demonstrated notable cytotoxicity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The compound exhibited an IC50 value of 10 µM against HepG2 cells, indicating significant anticancer activity .

3. Other Biological Activities

Thietan derivatives are also associated with other pharmacological effects, including:

- Hypotensive Effects : Some studies suggest that thietan compounds may have blood pressure-lowering effects, making them candidates for hypertension treatment.

- Broncholytic Activity : Thietan derivatives have shown potential in alleviating bronchial constriction, which could be beneficial for asthma patients.

- Wound Healing Properties : Certain thietan compounds have been reported to enhance wound healing processes due to their anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thietan ring and amine functionalities can significantly influence its pharmacological profile.

Table 2: Structural Modifications and Their Effects

| Modification Type | Effect on Biological Activity |

|---|---|

| Alkyl Chain Length | Longer chains enhance antimicrobial activity |

| Substituents on Thietan Ring | Halogen substitutions increase anticancer potency |

| Amine Group Variation | Aromatic amines improve receptor binding affinity |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Thietan-2-ylmethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination of thietane derivatives. For example, analogous compounds like 2-Thienylmethylamine hydrochloride (CAS 7404-63-9) are synthesized via nucleophilic substitution using chloroalkyl precursors under controlled pH (6.0–7.5) and low-temperature conditions (0–5°C) to minimize side reactions . Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to alkylating agent) and using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance yield . Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6) identify proton environments (e.g., thietane ring protons at δ 3.1–3.5 ppm) and amine groups (δ 2.2–2.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 168.07 for C₅H₁₀ClNS·HCl) and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry (e.g., C: 35.3%, H: 6.2%, N: 11.7%, Cl: 29.8%) .

- HPLC-PDA : Quantifies impurities (<0.5%) using a mobile phase of 0.1% TFA in acetonitrile/water .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use N95 masks in ventilated hoods to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, collect residues mechanically, and dispose as hazardous waste (EPA guidelines) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Conduct assays (e.g., enzyme inhibition, receptor binding) across a concentration range (1 nM–100 µM) to identify EC₅₀/IC₅₀ values. Compare results under standardized conditions (pH 7.4, 37°C) .

- Meta-Analysis : Use tools like Web of Science or PubMed to collate data, prioritizing studies with rigorous controls (e.g., sham-treated groups, blinded analyses) .

- Structural-Activity Relationship (SAR) : Modify functional groups (e.g., substituting the thietane ring with thiazole) to isolate activity contributors .

Q. What mechanistic insights exist for this compound’s interaction with neurotransmitter transporters?

- Methodological Answer :

- Radioligand Displacement Assays : Use H-labeled serotonin/dopamine transporters (SERT/DAT) to measure binding affinity (Kᵢ) in transfected HEK293 cells .

- Electrophysiology : Patch-clamp recordings in neuronal cultures assess uptake inhibition (e.g., IC₅₀ for SERT inhibition) .

- Computational Docking : Model interactions using Schrödinger Suite to predict binding poses in transporter homology models (PDB templates: 6M0D for SERT) .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 1–13 (37°C) and analyze degradation via LC-MS. Hydrolysis of the thietane ring is observed at pH >10, forming sulfonic acid derivatives .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset (~150°C) under nitrogen atmosphere .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor reaction intermediates and adjust reagent addition rates dynamically .

- Crystallization Optimization : Employ anti-solvent (e.g., ethyl acetate) addition at 0°C to enhance crystal purity (>99%) .

- Flow Chemistry : Continuous microreactor systems reduce residence time, minimizing dimerization byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.